Methyl 4-butoxyphenylacetate
CAS No.: 29056-06-2
Cat. No.: VC3707113
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29056-06-2 |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | methyl 2-(4-butoxyphenyl)acetate |
| Standard InChI | InChI=1S/C13H18O3/c1-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15-2/h5-8H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | IEPLOMKGNGXJAW-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)CC(=O)OC |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)CC(=O)OC |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 4-butoxyphenylacetate, also known by its CAS number 29056-06-2, is an organic compound with a well-defined molecular structure. It belongs to the class of phenylacetic acid derivatives, characterized by specific functional groups that contribute to its chemical properties.
| Property | Value |
|---|---|
| CAS Number | 29056-06-2 |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.2802 g/mol |
| UNII | 3QX5UBX3NN |
| EC Number | 249-392-7 |
The compound's identity is established through several standardized identifiers, as shown in the table above. These identifiers enable precise tracking and reference across scientific literature and chemical databases . The unique molecular formula C13H18O3 indicates the presence of specific chemical elements and their respective quantities within the compound.
Structural Characteristics
Methyl 4-butoxyphenylacetate possesses a distinctive chemical structure that defines its properties and reactivity. The compound features an aromatic ring with a butoxy substituent at the para position, which significantly influences its physical characteristics and chemical behavior.
The structural representation can be described through standardized notations:
| Structural Notation | Value |
|---|---|
| SMILES | CCCCOC1=CC=C(CC(=O)OC)C=C1 |
| InChIKey | IEPLOMKGNGXJAW-UHFFFAOYSA-N |
| InChI | 1S/C13H18O3/c1-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15-2/h5-8H,3-4,9-10H2,1-2H3 |
These notations provide a standardized way to represent the compound's structure digitally, enabling computational analysis and comparison with other compounds . The SMILES notation specifically indicates the presence of a butoxy group (CCCCO-) attached to a benzene ring, along with a methyl acetate group (CC(=O)OC).
Physical Properties
Methyl 4-butoxyphenylacetate exists as a colorless to pale yellow liquid under standard conditions, exhibiting distinctive physical properties that are relevant to its handling and applications. The compound is characterized by its specific stereochemical properties.
| Property | Description |
|---|---|
| Physical State | Colorless to pale yellow liquid |
| Stereochemistry | ACHIRAL |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 0 |
| Optical Activity | NONE |
| Charge | 0 |
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of Methyl 4-butoxyphenylacetate can be achieved through various synthetic routes, with several established methods documented in the literature. These synthetic approaches typically involve the modification of precursor compounds through established organic chemistry reactions.
One potential synthetic pathway involves the esterification of 4-butoxyphenylacetic acid with methanol in the presence of an appropriate catalyst. Alternatively, the compound can be synthesized through the alkylation of 4-hydroxyphenylacetic acid methyl ester with butyl halides or tosylates under appropriate conditions.
Based on similar compounds in the literature, typical synthetic routes might include:
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Mitsunobu reaction conditions to introduce the butoxy group to phenylacetic acid derivatives
-
SN2 substitution reactions using alkyl p-toluenesulfonates to achieve O-alkylation
-
Protection-deprotection strategies involving amino group protection with Boc for selective functionalization
These synthetic approaches demonstrate the versatility of organic chemistry methods in producing Methyl 4-butoxyphenylacetate with high yield and purity.
Key Reactions
Methyl 4-butoxyphenylacetate can undergo various chemical reactions attributed to its functional groups. The ester group is susceptible to hydrolysis, transesterification, and reduction reactions, while the aromatic ring with its butoxy substituent can participate in electrophilic aromatic substitution reactions.
Key reactions include:
-
Hydrolysis of the methyl ester to yield 4-butoxyphenylacetic acid
-
Transesterification with different alcohols to form various ester derivatives
-
Reduction of the ester group to yield the corresponding alcohol
-
Formation of hydrazides through reaction with hydrazine hydrate, which can be precursors to heterocyclic compounds
For instance, the reaction with hydrazine hydrate in refluxing ethanol would yield the corresponding hydrazide, which could be further transformed into heterocyclic compounds such as 1,3,4-oxadiazoles, as demonstrated with similar phenylacetic acid derivatives .
Applications and Significance
Industrial Applications
Methyl 4-butoxyphenylacetate has several industrial applications owing to its chemical structure and properties. Its characteristic odor makes it suitable for applications in the flavor and fragrance industry, where it can contribute specific sensory notes to formulations.
The compound's chemical stability and defined structure also make it valuable as:
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An intermediate in organic synthesis
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A building block for more complex molecules
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A potential component in cosmetic formulations
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A standard or reference material in analytical chemistry
These applications leverage the compound's unique chemical properties, particularly the combination of the aromatic ring and the butoxy substituent, which contribute to its solubility profile and interaction with biological systems.
Research Significance
In the research domain, Methyl 4-butoxyphenylacetate serves as an important compound for investigating structure-activity relationships (SAR) in medicinal chemistry. The presence of both an aromatic ring and an ester functional group makes it a versatile scaffold for generating analogs with potentially diverse biological activities.
Researchers have explored similar 4-alkoxyphenyl derivatives to develop novel bioactive compounds, including potential G protein-coupled receptor (GPR) agonists . These studies demonstrate how structural modifications of the basic phenylacetate scaffold can lead to compounds with varying potencies and pharmacological profiles.
For example, the research on (4-alkoxyphenyl)glycinamides shows that the nature of the alkoxy substituent significantly influences the compound's biological activity, with specific substituents (like cyclobutylmethyl or 2-methylbutyl) providing an optimal balance between potency and lipophilicity .
Pharmaceutical Relevance
The pharmaceutical industry recognizes Methyl 4-butoxyphenylacetate and related compounds as potential building blocks for drug development. The compound's presence in pharmaceutical analytical databases suggests its relevance to pharmaceutical research and quality control .
Studies with analogous compounds have shown promising biological activities, particularly in the context of G protein-coupled receptors. For instance, structural analogs have demonstrated agonist activity at GPR88, with EC50 values in the nanomolar range .
| Compound | R Group | cAMP pEC50 (EC50, nM) | Emax |
|---|---|---|---|
| Similar analog | Cyclobutylmethyl | 6.63 ± 0.04 (234) | 91 ± 4 |
| Similar analog | n-Butyl | 6.42 ± 0.07 (380) | 105 ± 13 |
This table, adapted from research on similar compounds, illustrates how the alkoxy substituent (comparable to the butoxy group in Methyl 4-butoxyphenylacetate) can influence the pharmacological properties of the molecule . Such structure-activity relationships are crucial for understanding how modifications to Methyl 4-butoxyphenylacetate might affect its interaction with biological targets.
Structure-Activity Relationships
Comparison with Similar Compounds
Methyl 4-butoxyphenylacetate belongs to a broader family of phenylacetic acid derivatives, whose members exhibit varying properties based on their specific substituents. Comparing this compound with similar structures provides insights into how structural modifications affect chemical and potentially biological properties.
Studies on related compounds have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their properties. For instance, analogs with different alkoxy chain lengths show varying levels of lipophilicity and biological activity .
| Compound | Alkoxy Chain | Calculated LogP | Activity Profile |
|---|---|---|---|
| Methyl 4-butoxyphenylacetate | n-Butyl | ~3.8 | Not specified in data |
| Similar analog (from literature) | n-Propyl | 3.39 | pEC50 = 6.25 ± 0.04 |
| Similar analog (from literature) | Cyclobutylmethyl | 3.73 | pEC50 = 6.63 ± 0.05 |
This comparison demonstrates how the length and nature of the alkoxy chain affect the compound's lipophilicity (LogP) and potentially its interaction with biological targets . While specific data for Methyl 4-butoxyphenylacetate's biological activity isn't provided in the search results, the trends observed with similar compounds suggest that its n-butyl chain would confer specific physicochemical properties that could be relevant to its applications.
Effects of Structural Modifications
Structural modifications of Methyl 4-butoxyphenylacetate can lead to compounds with altered properties and activities. Based on studies of related compounds, several modification points can be identified:
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The alkoxy chain: Variation in length, branching, or introduction of cyclic structures
-
The ester group: Conversion to amides, hydrazides, or other functional groups
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The phenylacetate backbone: Addition of substituents to the aromatic ring or modification of the acetate portion
| Safety Aspect | Recommended Procedure |
|---|---|
| Personal Protection | Use of gloves, safety goggles, and lab coat; use of respiratory protection if ventilation is inadequate |
| Storage | Store in tightly closed containers in a cool, dry, well-ventilated area; keep away from incompatible materials |
| Spill Management | Absorb with inert material, collect in appropriate containers, and dispose according to regulations |
| Fire Hazards | Use appropriate extinguishing media; be aware of potential formation of toxic gases during combustion |
These recommendations align with standard practices for handling synthetic organic compounds with irritant properties. Specific safety data sheets (SDS) for Methyl 4-butoxyphenylacetate should be consulted for detailed handling information in laboratory or industrial settings.
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